8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol involves multiple steps, starting with the preparation of the purine base and the tetrahydrofuran ring. The key steps include:
Formation of the Purine Base: This involves the reaction of appropriate amines with purine derivatives under controlled conditions.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized separately and then attached to the purine base through a series of coupling reactions.
Introduction of the Aziridinyl Group: The aziridinyl group is introduced via nucleophilic substitution reactions, often using aziridine and suitable catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol is studied for its interactions with various biomolecules. It has potential as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R)-2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6S)-2-[(1S,2S)-2-{(6-Amino-2-[(1S)-3-amino-1-{[(2R)-2,3-diamino-3-oxopropyl]amino}-3-oxopropyl]-5-methyl-4-pyrimidinyl}carbonyl)amino]-3-{[(2S,3S,4R)-5-{(2R,3S)-1-{(2-{4-[(4-aminobutyl)carbamoyl]-2,4′-bi-1,3-thiazol-2′-yl}ethyl)amino]-3-hydroxy-1-oxo-2-butanyl}amino)-3-hydroxy-4-methyl-5-oxo-2-pentanyl]amino}-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl carbamate
Uniqueness
What sets (2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol apart from similar compounds is its unique combination of functional groups and stereochemistry. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
832691-29-9 |
---|---|
Molecular Formula |
C16H26N8O3 |
Molecular Weight |
378.43 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-8-(4-aminobutylamino)purin-9-yl]-5-(aziridin-1-ylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H26N8O3/c17-3-1-2-4-19-16-22-10-13(18)20-8-21-14(10)24(16)15-12(26)11(25)9(27-15)7-23-5-6-23/h8-9,11-12,15,25-26H,1-7,17H2,(H,19,22)(H2,18,20,21)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
AGPWTSUXORLLAK-SDBHATRESA-N |
Isomeric SMILES |
C1CN1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCCCN)N)O)O |
Canonical SMILES |
C1CN1CC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCN)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.